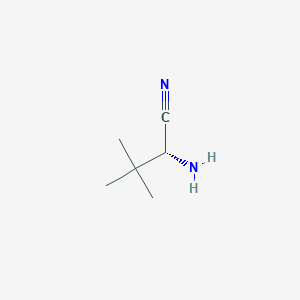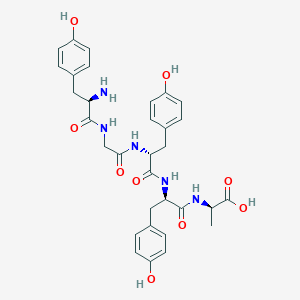
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine: is a synthetic peptide composed of four amino acids: D-tyrosine, glycine, D-tyrosine, D-tyrosine, and D-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic groups of D-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.
Major Products:
Oxidation: Quinone derivatives of D-tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
Wirkmechanismus
The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.
Vergleich Mit ähnlichen Verbindungen
D-Tyrosyl-D-alanine:
Glycyl-D-tyrosyl-D-tyrosyl: Another related peptide used in research on peptide synthesis and modification.
Uniqueness: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence and the presence of multiple D-tyrosine residues. This composition may confer distinct properties in terms of stability, binding affinity, and biological activity compared to other peptides.
Eigenschaften
CAS-Nummer |
644997-26-2 |
|---|---|
Molekularformel |
C32H37N5O9 |
Molekulargewicht |
635.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
SZUMRMJSQDTHNC-KZLKLZAKSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)

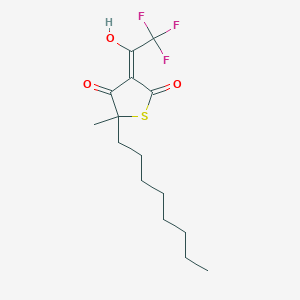
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
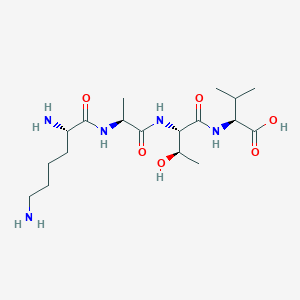

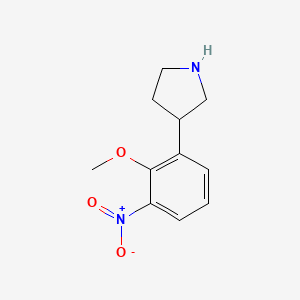
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)

